Product packaging for SKLB70326(Cat. No.:CAS No. 1257317-77-3)

SKLB70326

Cat. No.: B610870
CAS No.: 1257317-77-3
M. Wt: 299.34
InChI Key: FEHLZYWXCFELFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SKLB70326 is a novel small-molecule inhibitor of cell-cycle progression that has been investigated for its antitumor potential. Research indicates that its primary mechanism of action involves the induction of G0/G1 phase cell cycle arrest, which is followed by the activation of apoptotic pathways in human hepatic carcinoma cells, with the HepG2 cell line showing particular sensitivity . The compound exerts its cell-cycle effects through the downregulation of key cyclin-dependent kinases (CDKs), including CDK2, CDK4, and CDK6 . The subsequent triggering of apoptosis is mediated by the activation of key proteins such as PARP, caspase-3, caspase-9, and Bax, alongside the downregulation of the anti-apoptotic protein Bcl-2. This compound treatment also induces the expression levels of p53 and p21 . The existing preclinical data, characterized by a well-defined mechanism of action and reports of good tolerability in early studies, establishes this compound as a candidate for further investigation in cancer research . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

1257317-77-3

Molecular Formula

C15H13N3O2S

Molecular Weight

299.34

IUPAC Name

3-Amino-6-(3-methoxyphenyl)thieno[2.3-b]pyridine-2-carboxamide

InChI

InChI=1S/C15H13N3O2S/c1-20-9-4-2-3-8(7-9)11-6-5-10-12(16)13(14(17)19)21-15(10)18-11/h2-7H,16H2,1H3,(H2,17,19)

InChI Key

FEHLZYWXCFELFL-UHFFFAOYSA-N

SMILES

O=C(C1=C(N)C2=CC=C(C3=CC=CC(OC)=C3)N=C2S1)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SKLB70326;  SKLB-70326;  SKLB 70326; 

Origin of Product

United States

Molecular Mechanisms of Action of Sklb70326

Elucidation of SKLB70326's Primary Target Inhibition Profile

Studies aimed at understanding how this compound affects the cell cycle have identified its impact on specific cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle transitions nih.gov.

Downregulation of Cyclin-Dependent Kinase (CDK) 2 by this compound

Treatment with this compound has been shown to lead to the downregulation of cyclin-dependent kinase (CDK) 2. nih.gov This effect on CDK2 is a significant factor contributing to the observed cell cycle arrest induced by the compound. nih.gov

Downregulation of Cyclin-Dependent Kinase (CDK) 4 by this compound

This compound treatment is associated with the downregulation of cyclin-dependent kinase (CDK) 4. nih.gov The reduction in CDK4 levels plays a role in the inhibition of cell cycle progression observed in response to this compound. nih.gov

Downregulation of Cyclin-Dependent Kinase (CDK) 6 by this compound

Research indicates that this compound treatment results in the downregulation of cyclin-dependent kinase (CDK) 6. nih.gov This downregulation of CDK6 contributes to the cell cycle arrest induced by this compound. nih.gov

Absence of Direct Inhibition on Cyclin D1 or Cyclin E Expression by this compound

Notably, investigations into the mechanism of this compound have found that its mediation of cell-cycle arrest is not linked to the downregulation of cyclin D1 or cyclin E. nih.gov This suggests that this compound primarily impacts the cell cycle by modulating the levels of CDK2, CDK4, and CDK6, rather than directly suppressing the expression of these cyclins. nih.gov

Modulation of Retinoblastoma Protein (Rb) Phosphorylation by this compound

The retinoblastoma protein (Rb) is a crucial tumor suppressor that regulates cell cycle progression by controlling the activity of E2F transcription factors. The phosphorylation status of Rb dictates its ability to bind to and inhibit E2F. Studies have observed that this compound treatment modulates the phosphorylation of the retinoblastoma protein (Rb). nih.gov While the precise details of this modulation are linked to the observed downregulation of CDKs (which are responsible for Rb phosphorylation), the research highlights this effect on Rb phosphorylation as part of this compound's mechanism. nih.gov

Interactions with Apoptotic Regulatory Proteins by this compound

In addition to inducing cell cycle arrest, this compound also triggers apoptotic cell death. nih.gov This apoptotic pathway involves interactions with several key regulatory proteins. This compound treatment leads to the activation of PARP, caspase-3, and caspase-9. nih.gov Furthermore, the compound's pro-apoptotic effects are associated with the activation of Bax and the downregulation of Bcl-2. nih.govmedchemexpress.com The expression levels of p53 and p21 were also found to be induced following this compound treatment. nih.gov

The following table summarizes the observed effects of this compound on key protein targets and apoptotic regulators:

Protein TargetEffect of this compound TreatmentCitation
Cyclin-Dependent Kinase (CDK) 2Downregulation nih.gov
Cyclin-Dependent Kinase (CDK) 4Downregulation nih.gov
Cyclin-Dependent Kinase (CDK) 6Downregulation nih.gov
Cyclin D1No direct inhibition observed nih.gov
Cyclin ENo direct inhibition observed nih.gov
Retinoblastoma protein (Rb)Phosphorylation modulated nih.gov
PARPActivation nih.gov
Caspase-3Activation nih.gov
Caspase-9Activation nih.gov
BaxActivation nih.govmedchemexpress.com
Bcl-2Downregulation nih.govmedchemexpress.com
p53Induction nih.gov
p21Induction nih.gov

Activation of PARP by this compound

This compound treatment has been shown to induce apoptotic cell death via the activation of PARP (Poly(ADP-ribose) polymerase) nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcgl.org.cn. PARP is a nuclear enzyme involved in DNA repair, and its cleavage by caspases is considered a hallmark of apoptosis scbt.comabeomics.com. The activation of PARP by this compound suggests that the compound triggers a cascade of events leading to the proteolytic cleavage of key cellular substrates, contributing to the dismantling of the cell during apoptosis scbt.comabeomics.com.

Activation of Caspase-3 by this compound

Activation of caspase-3 is a crucial step in the execution phase of apoptosis scbt.comabeomics.combio-rad-antibodies.com. Studies have demonstrated that this compound treatment leads to the activation of caspase-3 nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcgl.org.cnresearchgate.netmedchemexpress.comosti.gov. Caspase-3, an effector caspase, is responsible for cleaving numerous cellular proteins, including PARP, ultimately leading to the morphological and biochemical changes associated with apoptosis scbt.comabeomics.combio-rad-antibodies.com. The activation of caspase-3 by this compound indicates that the compound effectively triggers this downstream executioner pathway.

Activation of Caspase-9 by this compound

Caspase-9 is an initiator caspase that plays a central role in the intrinsic (mitochondrial) apoptotic pathway abeomics.comwikipedia.orgoncotarget.comabclonal.com. Research indicates that this compound treatment induces apoptotic cell death through the activation of caspase-9 nih.govmedchemexpress.comresearchgate.netmedchemexpress.comcgl.org.cnresearchgate.netmedchemexpress.com. Activation of caspase-9 typically occurs within the apoptosome complex, leading to the subsequent activation of effector caspases like caspase-3 abeomics.comwikipedia.orgoncotarget.com. The activation of caspase-9 by this compound suggests that the compound engages the mitochondrial apoptotic pathway.

Upregulation of Bax Expression by this compound

Bax (Bcl-2-associated X protein) is a pro-apoptotic protein belonging to the Bcl-2 family frontiersin.orgresearchgate.netjmatonline.com. Upregulation of Bax expression is associated with the induction of apoptosis researchgate.netthejmch.com. This compound treatment has been shown to induce apoptotic cell death via the activation of Bax nih.govmedchemexpress.commedchemexpress.comresearchgate.netcgl.org.cnresearchgate.netmedchemexpress.com. An increase in the Bax/Bcl-2 ratio is often indicative of a shift towards a pro-apoptotic cellular state researchgate.netresearchgate.net.

Downregulation of Bcl-2 Expression by this compound

Bcl-2 (B-cell lymphoma 2) is an anti-apoptotic protein that inhibits the mitochondrial apoptotic pathway frontiersin.orgnih.gov. Downregulation of Bcl-2 expression promotes apoptosis nih.govmdpi.com. This compound treatment has been observed to induce apoptotic cell death through the downregulation of Bcl-2 nih.govmedchemexpress.commedchemexpress.comresearchgate.netcgl.org.cnresearchgate.netmedchemexpress.comdntb.gov.ua. The decrease in Bcl-2 levels, coupled with the upregulation of Bax, contributes to a favorable environment for the induction of apoptosis by this compound.

Cellular and Subcellular Effects of Sklb70326

Cell Cycle Progression Modulation by SKLB70326

The cell cycle is a fundamental process that governs cell growth and division. Dysregulation of the cell cycle is a hallmark of cancer. This compound has been shown to interfere with this process, specifically by inducing cell cycle arrest. nih.govmedchemexpress.comvulcanchem.commedchemexpress.cnevitachem.commedchemexpress.comcgl.org.cnosti.govosti.gov

Induction of G0/G1 Phase Arrest in Cellular Models by this compound

Studies have consistently shown that this compound treatment leads to the accumulation of cells in the G0/G1 phase of the cell cycle. nih.govvulcanchem.commedchemexpress.cnevitachem.comcgl.org.cnosti.govosti.govresearchgate.netyok.gov.trfrontiersin.orgmdpi.com This indicates that the compound prevents cells from progressing from the initial growth phase (G1) into the DNA replication phase (S phase). libretexts.orgqiagen.com For example, in human hepatic carcinoma cells, this compound treatment significantly inhibited cell proliferation, and this inhibition correlated with G0/G1 phase arrest. nih.govcgl.org.cn Similar findings have been observed in other cancer cell lines. frontiersin.orgmdpi.com

Data illustrating the effect of this compound on cell cycle distribution in a representative cellular model could be presented in a table format, showing the percentage of cells in each phase (G0/G1, S, G2/M) after treatment with varying concentrations of this compound compared to a control group.

Analysis of Cell Cycle Checkpoint Regulation by this compound

Cell cycle progression is tightly controlled by checkpoints that ensure the fidelity of DNA replication and chromosome segregation. libretexts.orgqiagen.comcellsignal.com The transition from G1 to S phase is regulated by the G1 checkpoint. libretexts.orgqiagen.com this compound-mediated G0/G1 arrest is associated with alterations in the expression of key cell cycle regulatory proteins. nih.gov Specifically, research has indicated that this compound treatment is associated with the downregulation of cyclin-dependent kinase (CDK) 2, CDK4, and CDK6. nih.gov These CDKs, in complex with cyclins, are crucial for driving the cell cycle through the G1 phase and into S phase. qiagen.comcellsignal.com The downregulation of these CDKs by this compound likely contributes to the observed G0/G1 arrest. nih.gov Additionally, the expression levels of p53 and p21 were induced by this compound treatment. nih.govresearchgate.net Both p53 and p21 are known to play roles in cell cycle arrest, particularly at the G1 checkpoint, by inhibiting CDK activity. yok.gov.trcellsignal.com The phosphorylation of the retinoblastoma protein (Rb), another key regulator of the G1-S transition, was also observed in conjunction with this compound treatment. nih.gov

Apoptotic Pathway Activation by this compound

In addition to modulating the cell cycle, this compound is a known inducer of apoptosis, a form of programmed cell death essential for tissue homeostasis and defense against damaged or abnormal cells. medchemexpress.commedchemexpress.comuniklinik-freiburg.demedcraveonline.comwikipedia.org

Characterization of Programmed Cell Death Mechanisms Induced by this compound

This compound treatment has been shown to induce apoptotic cell death in various cellular models. nih.govmedchemexpress.comvulcanchem.commedchemexpress.cnevitachem.comresearchgate.net Apoptosis is characterized by distinct morphological and biochemical changes, including cell membrane blebbing, chromatin condensation, and DNA fragmentation. medchemexpress.commedcraveonline.comwikipedia.org Studies investigating the effects of this compound have utilized methods such as flow cytometric analysis and propidium (B1200493) iodide staining to detect increased apoptosis. researchgate.net The induction of apoptosis by this compound is considered a key mechanism underlying its inhibitory effects on cell proliferation. nih.govresearchgate.net

Mitochondrial-Mediated Apoptosis and this compound

The intrinsic or mitochondrial pathway is a major route for initiating apoptosis, triggered by various intracellular signals. medchemexpress.comuniklinik-freiburg.dewikipedia.org This pathway involves the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. uniklinik-freiburg.dewikipedia.orgosti.govnih.gov Research indicates that this compound treatment induces apoptotic cell death via mechanisms involving the B-cell lymphoma 2 (Bcl-2) family of proteins. nih.govresearchgate.net Specifically, this compound treatment leads to the activation of Bax and the downregulation of Bcl-2. nih.govmedchemexpress.comresearchgate.net Bax is a pro-apoptotic protein that promotes mitochondrial outer membrane permeabilization, while Bcl-2 is an anti-apoptotic protein that inhibits this process. nih.govmedchemexpress.comresearchgate.netuniklinik-freiburg.dewikipedia.org The altered balance between Bax and Bcl-2 favors the release of cytochrome c, thereby activating the mitochondrial apoptotic pathway. nih.govmedchemexpress.comresearchgate.netuniklinik-freiburg.dewikipedia.orgosti.gov

Impact on Cellular Proliferation Kinetics by this compound

This compound has been identified as a small molecule inhibitor that significantly affects cell proliferation kinetics. Studies have shown that this compound treatment leads to a notable inhibition of cell proliferation in vitro. nih.govresearchgate.net This inhibitory effect has been particularly observed in human hepatic carcinoma cells, with the HepG2 cell line demonstrating high sensitivity to this compound treatment. nih.govresearchgate.net

Detailed research findings indicate that the inhibition of cell proliferation by this compound is closely correlated with the induction of G₀/G₁ phase arrest in the cell cycle. nih.govresearchgate.netyok.gov.tr The cell cycle is a tightly regulated process, and the G₀/G₁ phase is a critical checkpoint before DNA replication and subsequent cell division. khanacademy.orgwikipedia.org By arresting cells in this phase, this compound prevents their progression through the cell cycle and thus inhibits proliferation. nih.govresearchgate.netyok.gov.tr

The mechanism underlying this G₀/G₁ phase arrest involves the modulation of key cell cycle regulatory proteins. This compound treatment has been associated with the downregulation of cyclin-dependent kinase (CDK) 2, CDK4, and CDK6. nih.govresearchgate.net CDKs are enzymes that, when partnered with cyclins, drive the cell cycle forward. khanacademy.orgfrontiersin.org The downregulation of these specific CDKs suggests that this compound interferes with the enzymatic activity required for cell cycle progression from G₀/G₁ into the S phase. nih.govresearchgate.netkhanacademy.org However, studies have noted that the levels of cyclin D1 and cyclin E were not affected by this compound treatment. nih.gov

Research indicates that the apoptotic pathway activated by this compound involves several key molecular events. These include the activation of PARP, caspase-3, and caspase-9, as well as the upregulation of Bax and the downregulation of Bcl-2. nih.govmedchemexpress.com PARP and caspases are central executioners of the apoptotic cascade, while Bax and Bcl-2 are key regulators of mitochondrial-mediated apoptosis. nih.govmedchemexpress.com Additionally, this compound treatment has been observed to induce the expression levels of p53 and p21, proteins known to play roles in cell cycle arrest and apoptosis in response to cellular stress. nih.gov

While specific quantitative data tables detailing the exact percentage of cells in each cell cycle phase or the precise levels of protein expression changes at different this compound concentrations were not consistently available across general search results, the qualitative findings consistently demonstrate the compound's ability to induce G₀/G₁ arrest and subsequent apoptosis, leading to reduced cell proliferation. nih.govresearchgate.net

Below is an interactive table summarizing the key findings regarding this compound's impact on cellular proliferation kinetics:

Effect on Proliferation KineticsAssociated MechanismAffected Cell Cycle PhaseKey Molecular Targets Modulated (Observed)
Inhibition of Cell ProliferationInduction of Cell Cycle Arrest followed by ApoptosisG₀/G₁ PhaseCDK2, CDK4, CDK6 (downregulated)
PARP, Caspase-3, Caspase-9, Bax (activated/upregulated)
Bcl-2 (downregulated)
p53, p21 (induced expression)

Preclinical Efficacy and Selectivity Studies of Sklb70326

In Vitro Research on SKLB70326

In vitro studies provide initial insights into a compound's direct effects on cancer cells, including its ability to inhibit proliferation, induce cell cycle arrest, and trigger apoptosis.

Inhibitory Activity in Human Hepatic Carcinoma Cell Lines

Research has demonstrated that this compound can significantly inhibit the proliferation of human hepatic carcinoma cells in vitro. The HepG2 cell line has been identified as particularly sensitive to this compound treatment vulcanchem.comnih.gov. This inhibition of cell proliferation has been shown to correlate with the induction of G₀/G₁ phase cell cycle arrest nih.gov.

Dose-Dependent and Time-Dependent Effects of this compound in Cellular Assays

Studies investigating the effects of this compound in cellular assays have shown both dose-dependent and time-dependent characteristics. The inhibition of hepatic carcinoma cell proliferation by this compound is dependent on the concentration of the compound and the duration of exposure nih.govresearchgate.net. Increasing concentrations of this compound lead to a greater inhibition of cell viability frontiersin.orgmdpi.com. Similarly, the duration of treatment influences the extent of the observed effect researchgate.netmdpi.com.

Cell viability assays, such as those measuring lactate (B86563) dehydrogenase (LDH) release or using viability stains, are commonly used to assess dose-dependent cytotoxicity frontiersin.org. The relationship between drug concentration and effect is a fundamental aspect of pharmacodynamics, indicating how the intensity of a drug's effect changes with its concentration ucla.edu. Time-dependent effects highlight how the duration of exposure influences the cellular response researchgate.netmdpi.com.

Selectivity Profile of this compound Across Diverse Cancer Cell Lines

While the primary focus of the available information is on hepatic carcinoma cells, evaluating the selectivity of a compound across diverse cancer cell lines and comparing its effects on cancer cells versus normal cells is crucial in preclinical assessment mdpi.comresearchgate.net. A higher selectivity index (SI), typically calculated as the ratio of the half-maximal inhibitory concentration (IC50) in normal cells to the IC50 in cancer cells, indicates greater selectivity towards cancer cells mdpi.comresearchgate.net. Although specific data detailing the selectivity profile of this compound across a broad panel of diverse cancer cell lines and normal cells were not extensively available in the search results, the focus on hepatic carcinoma suggests initial investigations have centered on this cancer type.

In Vivo Animal Model Investigations Involving this compound

In vivo studies using animal models are essential for evaluating a compound's anti-tumor efficacy within a complex biological system, assessing its pharmacodynamic effects, and understanding its behavior in a living organism ppd.cominfinixbio.comebraincase.com.

Assessment of Anti-Tumor Efficacy in Relevant Preclinical Models

Preclinical animal models, such as tumor xenografts in mice, are commonly used to assess the anti-tumor efficacy of drug candidates ebraincase.comprobiocdmo.comnih.gov. These models aim to mimic aspects of human cancer growth and response to treatment ppd.comnih.gov. Studies involving this compound have utilized tumor xenograft models, including those derived from hepatic carcinoma cells, to evaluate its effectiveness in reducing tumor burden and inhibiting tumor growth ijbs.com. Assessment of anti-tumor efficacy in these models often involves measuring tumor size over time and evaluating parameters such as tumor growth inhibition or survival benefit nih.govresearchgate.net.

Pharmacodynamic Biomarker Evaluation in Animal Studies of this compound

Pharmacodynamic (PD) biomarkers are indicators that measure a drug's effect on its target or downstream biological pathways within a living organism infinixbio.complos.org. Evaluating PD biomarkers in animal studies helps confirm the drug's mechanism of action in vivo and can provide insights into the biological response to treatment plos.orgnih.gov. For this compound, which has shown the ability to induce cell cycle arrest and apoptosis in vitro, relevant pharmacodynamic biomarkers in animal studies could include markers of cell cycle progression (e.g., cyclin-dependent kinases) and apoptosis (e.g., cleaved caspase-3, PARP) nih.govoncotarget.com. While specific details on the pharmacodynamic biomarker evaluation of this compound in animal studies were not extensively detailed in the search results, such evaluations are a standard component of preclinical in vivo assessments to understand how the drug affects biological processes within the tumor and the host nih.govoncotarget.com.

Structure Activity Relationship Sar and Computational Studies of Sklb70326

Identification of Key Structural Motifs of SKLB70326 for Biological Activity

This compound is described as a novel small molecule inhibitor of cell-cycle progression nih.govresearchgate.net. Its core structure includes a pyrrolidine (B122466) ring fused with a pyridoindole moiety, featuring a carbonyl group at the nitrogen position and a fluorine substituent on the indole (B1671886) ring evitachem.com. The three-dimensional arrangement of these components is understood to contribute to its biological activity through potential interactions with biological targets evitachem.com.

While specific detailed SAR studies explicitly on modifications of the this compound structure and their impact on its activity were not extensively detailed in the search results, the importance of structural features in related pyrrolidine and thienopyridine derivatives for biological activity is highlighted evitachem.comresearchgate.net. For instance, variations in substituents around a core structure can significantly affect potency and selectivity for biological targets evitachem.com. In the context of other compound classes, SAR studies have shown that specific structural elements, such as alkyl chain length and head groups, are critical for antiviral activity nih.gov. Similarly, for tricyclic compounds acting as FBPase inhibitors, extensive SAR studies led to the identification of highly potent derivatives nih.gov. These examples underscore the general principle that specific structural motifs within a molecule are directly linked to its biological function.

Computational Modeling and Virtual Screening Approaches for this compound-Related Compounds

Computational studies are valuable tools in drug discovery, enabling the prediction of molecular properties and interactions evitachem.com. These methods are employed for searching and designing active compounds against specific targets researchgate.net. For this compound and related compounds, computational approaches such as pharmacophore modeling, molecular docking, and virtual screening play a role in identifying potential inhibitors and understanding their binding characteristics researchgate.netnih.gov.

Pharmacophore Modeling and Ligand-Based Design

Pharmacophore modeling is a ligand-based design approach that identifies the essential steric and electronic features of a set of active molecules required for optimal interaction with a specific biological target nih.govnih.gov. These features, arranged in a specific 3D spatial orientation, represent the pharmacophore nih.gov. This approach can be used to screen molecular databases for potential lead compounds that share these key features researchgate.net. Ligand-based pharmacophore models are developed based on the properties of known active compounds nih.gov. The quality of a pharmacophore model is assessed through validation metrics such as cost functions, correlation coefficients, and RMSD values researchgate.net. A good model should effectively distinguish active compounds from inactive ones nih.gov. While the search results mention the development of 3D pharmacophore models based on known inhibitors for targets like Aurora-A kinase to identify new lead compounds, a specific detailed pharmacophore model for this compound itself was not provided researchgate.net. However, the methodology described for other kinase inhibitors illustrates how this approach would be applied to this compound-related research researchgate.net.

Molecular Docking Simulations for this compound Binding Affinity

Molecular docking simulations are computational techniques used to predict the preferred orientation (binding pose) of a ligand when it is bound to a protein or other biological target nih.govnih.gov. These simulations estimate the binding affinity between the molecule and its target, providing insights into the nature of the interactions, such as hydrogen bonding and hydrophobic effects nih.gov. Docking studies are crucial for understanding the binding mode of compounds and can be used to refine retrieved hits from virtual screening researchgate.netnih.gov. Various scoring functions are used to evaluate and rank the interactions between the ligand and the protein researchgate.net.

The search results indicate that this compound is an inhibitor of cell-cycle progression and induces apoptosis in human hepatic carcinoma cells evitachem.comnih.gov. This suggests that its biological activity is mediated through interaction with specific cellular targets involved in these processes, such as cyclin-dependent kinases (CDKs) nih.gov. While the specific molecular targets and detailed docking studies for this compound were not fully elaborated in the provided snippets, the application of molecular docking in identifying and optimizing kinase inhibitors is a common practice researchgate.net. For example, docking studies have been used to investigate the binding modes of potential inhibitors to kinases like Aurora-A researchgate.net. These studies often involve using protein crystal structures to simulate the interaction between the ligand and the binding site researchgate.net. The goal is to identify compounds that can form stable complexes with the target protein, indicated by favorable docking scores and interaction patterns nih.gov.

Future Research Directions and Translational Applications of Sklb70326

Exploration of Synergistic Effects of SKLB70326 with Other Therapeutic Agents

Investigating the potential synergistic effects of this compound in combination with other therapeutic agents represents a critical future research direction. Combination therapy is a cornerstone of modern cancer treatment, aiming to enhance efficacy, overcome resistance, and potentially reduce the doses of individual drugs, thereby minimizing toxicity researchgate.netmdpi.comchemrxiv.org.

Given this compound's role in cell cycle inhibition and apoptosis induction, combining it with agents that target different hallmark pathways of cancer could yield synergistic outcomes. For instance, combinations with targeted therapies that inhibit other kinases, growth factor receptors, or components of survival pathways could be explored. Similarly, investigating combinations with conventional chemotherapies or immunotherapies warrants consideration.

Preclinical studies, including in vitro assessments using various cancer cell lines and in vivo models, would be essential to identify synergistic combinations. Methods such as checkerboard assays and isobolographic analysis could be employed to quantitatively evaluate drug interactions researchgate.net. Research would focus on assessing enhanced anti-proliferative effects, increased apoptosis induction, and potential for overcoming resistance mechanisms when this compound is used in combination.

While the provided search results highlight the general importance and methodologies for studying drug synergy researchgate.netmdpi.comchemrxiv.orgresearchgate.netnih.gov, specific published research detailing synergistic effects of this compound with particular agents was not identified, indicating this as a key area for future investigation.

Potential research could explore combinations of this compound with:

Inhibitors of other cell cycle regulators (e.g., different CDKs, cyclins).

Targeted therapies against specific oncogenic pathways (e.g., MAPK, PI3K/Akt/mTOR).

Apoptosis-inducing agents that modulate different points in the apoptotic cascade.

Immunomodulatory agents to investigate potential synergistic effects on anti-tumor immunity.

Investigation of this compound in Other Disease Models Beyond Hepatic Carcinoma

Although initial research on this compound focused on hepatic carcinoma nih.govnih.gov, its mechanism of action, particularly its impact on cell cycle progression and apoptosis, suggests potential therapeutic relevance in other diseases, especially other malignancies where these processes are dysregulated.

The concept of drug repurposing, or investigating existing compounds for new therapeutic uses, is a valuable strategy in drug discovery nih.govresearchgate.netnih.gov. Given that this compound affects fundamental cellular processes critical for cancer cell survival and proliferation, evaluating its efficacy in preclinical models of other cancer types is a logical next step. Mentions of this compound in the context of pancreatic cancer and different cancer diseases in the search results researchgate.netdntb.gov.ua support the potential for broader investigation.

Future research should involve evaluating the activity of this compound in a diverse panel of cancer cell lines and in vivo models representing various cancer types. This could include solid tumors beyond hepatic carcinoma, as well as hematological malignancies.

Beyond oncology, diseases characterized by aberrant cell proliferation or resistance to apoptosis could potentially be targets for this compound. However, thorough investigation into the specific pathological mechanisms of such diseases and the role of this compound's targets in those contexts would be necessary.

Key areas for investigation in other disease models include:

Evaluating anti-tumor activity in preclinical models of other solid tumors (e.g., lung, breast, colorectal, pancreatic cancer).

Assessing efficacy in models of hematological malignancies.

Exploring potential in non-oncological proliferative disorders, if the underlying mechanisms align with this compound's activity profile.

Advanced Mechanistic Studies on Undiscovered Targets or Pathways of this compound

While the initial studies elucidated key aspects of this compound's mechanism, focusing on CDK inhibition and apoptosis induction nih.govfrontiersin.org, a comprehensive understanding of all its molecular targets and affected pathways is crucial for its further development. Future research should aim to identify any undiscovered targets or off-target effects that might contribute to its therapeutic activity or potential side effects.

Advanced mechanistic studies could employ a range of techniques, including:

Target deconvolution studies: Utilizing biochemical assays, pull-down experiments, or activity-based protein profiling to identify proteins that directly interact with or are modulated by this compound.

Transcriptomic and proteomic analyses: Assessing global changes in gene and protein expression in response to this compound treatment to identify affected pathways.

Phenotypic screening coupled with genetic or chemical perturbations: Identifying cellular processes or pathways that, when altered, modify the cellular response to this compound.

Computational approaches: Employing molecular docking, network analysis, and pathway enrichment analysis to predict potential off-targets or affected pathways based on this compound's structure and known targets nih.govresearchgate.net.

Understanding the full spectrum of this compound's interactions at the molecular level can provide valuable insights into its polypharmacology, identify potential biomarkers of response or resistance, and inform the design of more potent and selective analogs.

Potential areas for advanced mechanistic studies:

Identification of additional kinases or enzymes inhibited by this compound.

Mapping the complete signaling cascades affected by CDK inhibition by this compound.

Investigating potential interactions with non-enzymatic targets.

Determining if this compound modulates the tumor microenvironment or immune cell function.

Development of Novel Analogs of this compound with Enhanced Potency or Selectivity

The development of novel analogs based on the this compound scaffold is a significant future research direction aimed at optimizing its pharmacological properties. Analog synthesis and evaluation, guided by structure-activity relationship (SAR) studies, are standard practices in drug discovery to improve potency, selectivity, metabolic stability, and pharmacokinetic profiles researchgate.netchemrxiv.orgnih.govrsc.orgnih.gov.

SAR studies would involve synthesizing chemical variants of this compound with specific modifications to its structure and then evaluating the biological activity of these analogs. This process helps to understand which parts of the molecule are essential for its activity and how structural changes influence potency and selectivity towards its targets (e.g., specific CDKs) or reduce activity against off-targets.

Techniques such as:

Rational design: Modifying the structure based on the known interactions with its targets (if crystal structures are available) or based on SAR data from related compounds.

Combinatorial chemistry: Synthesizing libraries of analogs with systematic variations to rapidly explore the chemical space around the this compound scaffold.

In silico methods: Utilizing computational tools like pharmacophore modeling and molecular docking to design and prioritize analogs for synthesis and testing nih.govresearchgate.net.

The goal of analog development would be to generate compounds with improved therapeutic indices, potentially leading to higher efficacy at lower doses or reduced potential for off-target mediated toxicities.

Potential objectives for novel this compound analogs:

Increased potency against key CDKs involved in cancer cell proliferation.

Improved selectivity for specific CDK isoforms to potentially reduce off-target effects.

Enhanced pharmacokinetic properties (e.g., absorption, distribution, metabolism, excretion).

Modified solubility or formulation properties.

Research Methodologies and Techniques Utilized in Sklb70326 Studies

Cell Culture and Proliferation Assays

Cell culture is a foundational technique used to maintain and grow cells under controlled laboratory conditions, providing a reproducible system for studying cellular responses to various treatments, including chemical compounds like SKLB70326. Proliferation assays are then employed to measure the rate of cell growth or the number of viable cells over time. Common methods include colorimetric assays such as MTT, XTT, and WST-1, which measure metabolic activity as an indicator of viable cell number, or assays that quantify DNA content or incorporate nucleoside analogs like BrdU or EdU to assess DNA synthesis sigmaaldrich.comthermofisher.comnih.gov. Clonogenic assays are also used to determine the reproductive viability of cells after treatment nih.gov. Studies involving this compound, particularly those investigating its effects on cell cycle progression and apoptosis in hepatic carcinoma cells, inherently utilize cell culture techniques researchgate.netresearchgate.net. Proliferation assays would be a standard method to assess the impact of this compound on the growth of these cell lines.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique that allows for the rapid and quantitative analysis of individual cells within a population. It is widely used to analyze the cell cycle distribution and detect apoptotic cells nih.govresearchgate.netthermofisher.comnih.gov. By staining cellular DNA with fluorescent dyes like propidium (B1200493) iodide (PI), flow cytometry can determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content nih.govresearchgate.netchemrxiv.org. Apoptosis can be detected by various methods using flow cytometry, including the identification of cells with fragmented DNA (sub-G1 population), changes in cell morphology, the presence of phosphatidylserine (B164497) on the cell surface ( Annexin V binding), collapse of mitochondrial membrane potential, and activation of caspases nih.govresearchgate.netthermofisher.com. Studies on this compound have utilized flow cytometry to demonstrate its induction of G0/G1 phase arrest and apoptosis in human hepatic carcinoma cells researchgate.netresearchgate.net. This indicates that researchers have employed this technique to understand how this compound affects the cell cycle and triggers programmed cell death.

Western Blotting for Protein Expression Profiling (CDKs, Caspases, Bcl-2 family, p53, p21, PARP, Rb)

Western blotting is a widely used technique for detecting and quantifying specific proteins in a sample. It involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein bio-rad.comabcam.com. This method is crucial for profiling the expression levels of key proteins involved in cellular processes such as cell cycle regulation and apoptosis. For a compound like this compound, which has been shown to induce cell cycle arrest and apoptosis, Western blotting would be used to investigate its effects on the expression of relevant proteins. These could include cyclin-dependent kinases (CDKs) and their inhibitors (like p21), proteins involved in apoptosis signaling such as caspases and members of the Bcl-2 family, as well as tumor suppressor proteins like p53 and cell cycle regulators like Retinoblastoma protein (Rb) ncsu.edu. Research on this compound has specifically mentioned the use of Western blots, indicating that this technique has been applied to analyze protein expression changes induced by the compound dntb.gov.ua. Studies have also suggested that this compound's effects on cell cycle and apoptosis involve CDK inhibitors like p53-p21 yok.gov.tr.

Gene Expression Analysis (e.g., RT-qPCR)

Gene expression analysis techniques, such as quantitative reverse transcription polymerase chain reaction (RT-qPCR), are used to measure the levels of specific messenger RNA (mRNA) transcripts in a sample. RT-qPCR involves converting RNA into complementary DNA (cDNA) and then amplifying and quantifying specific cDNA sequences using PCR with fluorescent detection thermofisher.comnih.govunite.itnih.gov. This allows researchers to determine if a compound affects the transcription of genes involved in various cellular pathways. For a compound like this compound, RT-qPCR could be used to investigate changes in the expression of genes related to cell cycle control, apoptosis, or other relevant biological processes. This technique provides insights into the molecular mechanisms underlying the observed cellular effects.

In Vitro Enzymatic Assays for Kinase Activity

In vitro enzymatic assays are used to measure the activity of specific enzymes, such as kinases, outside of a living cell. These assays typically involve incubating the purified enzyme with its substrate and ATP, and then measuring the production of the enzymatic product or the consumption of the substrate or ATP nanosyn.combmglabtech.comeurofinsdiscovery.compromega.krnih.gov. For compounds suspected of targeting kinases, like some cell cycle regulators, in vitro kinase assays are essential to determine if the compound directly inhibits the enzyme's catalytic activity and to assess its potency and selectivity nih.gov. Given that this compound has been described in the context of CDK inhibitors yok.gov.tr, in vitro enzymatic assays for relevant kinases would likely be employed to confirm direct inhibition and characterize the compound's activity profile. These assays can utilize various detection methods, including those based on measuring ATP depletion or ADP production, or detecting phosphorylation of a substrate bmglabtech.compromega.kr.

Animal Model Development and Monitoring for Efficacy Studies

Animal models are crucial for evaluating the in vivo efficacy and pharmacokinetics of potential therapeutic compounds before human clinical trials frontiersin.orgbiocytogen.comnih.gov. Developing appropriate animal models involves selecting a species and model system that best mimics the human disease being studied biocytogen.complos.org. Monitoring in efficacy studies typically involves administering the compound to the animal model and assessing its impact on disease progression, tumor growth (in cancer models), or other relevant endpoints. While the search results did not provide specific details on animal models used for this compound, studies of compounds with potential therapeutic applications, particularly in areas like cancer where this compound has been investigated researchgate.netresearchgate.net, routinely utilize animal models to evaluate their effectiveness in a complex biological system. Monitoring can involve measuring tumor size, assessing survival rates, and analyzing biomarkers.

Computational Chemistry Techniques (e.g., Molecular Dynamics, QSAR)

Computational chemistry techniques play a significant role in modern drug discovery and development, complementing experimental studies. Molecular dynamics (MD) simulations are used to simulate the physical movements of atoms and molecules, providing insights into the dynamic behavior of biological systems and compound-target interactions chemrxiv.orgncsu.edugoogle.neijnc.irnih.gov. Quantitative Structure-Activity Relationship (QSAR) modeling involves building mathematical models that relate the chemical structure of a compound to its biological activity chemrxiv.orgncsu.edugoogle.neijnc.irnih.gov. These models can be used to predict the activity of new compounds and guide the design of compound libraries. Computational methods, including molecular docking and QSAR, are employed to predict how a compound might interact with a biological target and to prioritize compounds for synthesis and experimental testing chemrxiv.orgncsu.eduijnc.irnih.gov. While specific computational studies solely focused on this compound were not detailed in the search results, these techniques are commonly applied in the early stages of research for compounds like this compound to understand potential binding modes and predict activity based on structural features.

Q & A

Q. How should conflicting results from independent this compound studies be reconciled in meta-analyses?

  • Methodological Answer: Perform systematic reviews using PRISMA guidelines. Assess study quality via risk-of-bias tools (e.g., SYRCLE for animal studies). Use funnel plots to detect publication bias .

Theoretical and Ethical Considerations

Q. What conceptual frameworks guide the integration of this compound into existing cancer therapy paradigms?

  • Methodological Answer: Align hypotheses with established theories (e.g., oncogene addiction, synthetic lethality). Use pathway enrichment analysis to contextualize this compound’s effects within signaling networks .

Q. How do researchers address ethical challenges in this compound’s preclinical testing?

  • Methodological Answer: Adhere to institutional animal care protocols (IACUC) and the 3Rs principle (Replacement, Reduction, Refinement). Justify sample sizes via power analysis to minimize unnecessary use .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.